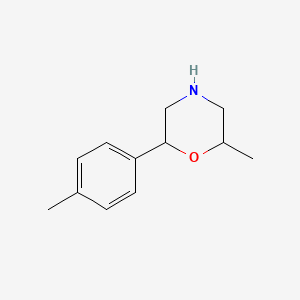

2-Methyl-6-(4-methylphenyl)morpholine

Description

The compound 2-Methyl-6-(4-methylphenyl)morpholine is a morpholine derivative characterized by a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) substituted with a methyl group at the 2-position and a 4-methylphenyl group at the 6-position. Morpholine derivatives are widely studied for their diverse pharmacological and industrial applications, including roles as anticorrosive agents, solvents, and intermediates in drug synthesis . The closest analogs discussed include 4-(4-methylphenyl)morpholine () and pyrimidinyl-substituted morpholines (–14), which share structural similarities in their aromatic substitutions and heterocyclic frameworks.

Properties

IUPAC Name |

2-methyl-6-(4-methylphenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-3-5-11(6-4-9)12-8-13-7-10(2)14-12/h3-6,10,12-13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWKEMXFKJMAMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(4-methylphenyl)morpholine can be achieved through several methods. One common approach involves the reaction of 2-methylmorpholine with 4-methylbenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The starting materials are mixed in reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using techniques such as distillation, crystallization, or extraction.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(4-methylphenyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Pharmaceuticals

Due to its structural similarities with known bioactive compounds, 2-Methyl-6-(4-methylphenyl)morpholine has potential applications in pharmaceuticals. Research has indicated that compounds with similar morpholine structures often exhibit biological activity, making this compound a candidate for further investigation in drug design and development.

- Mechanism of Action : The compound's mechanism may involve interactions with biological targets such as enzymes or receptors. For example, studies could focus on its binding affinity to specific targets, which is crucial for understanding its therapeutic potential.

Medicinal Chemistry

In medicinal chemistry, this compound can serve as a scaffold for the synthesis of novel therapeutic agents. Its ability to form derivatives through various chemical reactions allows researchers to explore modifications that enhance efficacy or reduce side effects.

- Synthesis of Derivatives : The compound can be modified at various positions on the morpholine ring or the phenyl group, leading to a library of derivatives with potentially improved pharmacological profiles.

Biological Studies

The biological effects of this compound may be influenced by its stereochemistry and substituents. Interaction studies using techniques like molecular docking or receptor binding assays can elucidate its biological activity.

- Research Focus : Investigations into how different diastereomers interact with biological systems can provide insights into their therapeutic applications.

Case Study 1: Antimicrobial Activity

A study examining the antimicrobial properties of morpholine derivatives found that certain analogs exhibited significant antibacterial activity against Gram-positive bacteria. While specific data on this compound is limited, its structural similarity suggests potential efficacy in this area.

Case Study 2: Neuropharmacology

Morpholines have been explored for their neuropharmacological effects, particularly in modulating neurotransmitter systems. Research into similar compounds indicates that modifications to the morpholine structure can influence neuroactivity, suggesting that this compound may also have relevant effects worth investigating.

Summary of Findings

The applications of this compound span several scientific fields, particularly pharmaceuticals and medicinal chemistry. Its unique structure allows for diverse modifications leading to potential therapeutic agents. Future research should focus on:

- Detailed pharmacological studies to establish its efficacy and safety.

- Exploration of synthetic routes to optimize yield and purity.

- Investigation into its mechanisms of action through advanced biological assays.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methylphenyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

<sup>a</sup>XlogP: Octanol-water partition coefficient (predicts lipophilicity).

Key Findings from Analogous Compounds

Its Faradaic efficiency (~67%) highlights its catalytic utility .

Pyrimidinyl-Substituted Morpholines (–14):

- The introduction of methylthiomethyl groups () increases topological polar surface area (63.6 Ų), enhancing solubility but reducing membrane permeability.

- Thienyl-pyridinyl substitution () introduces aromatic heterocycles, which are associated with anti-inflammatory and CNS-modulating activities .

- Trifluoromethylphenyl substitution () significantly elevates XlogP (2.8), suggesting improved bioavailability and target binding in hydrophobic environments .

Biological Activity

2-Methyl-6-(4-methylphenyl)morpholine is a morpholine derivative characterized by a methyl group at the second position and a para-methylphenyl group at the sixth position of the morpholine ring. This compound is notable for its potential biological activities, which are influenced by its stereochemistry and substituents. This article reviews the biological activity of this compound, including its pharmacological profiles, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Structural Characteristics

| Position | Substituent |

|---|---|

| C2 | Methyl |

| C6 | Para-methylphenyl |

This configuration contributes to its unique physical and chemical properties, which can vary between the diastereomers present in the mixture.

Pharmacological Profiles

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, with some derivatives showing significant activity against various bacterial strains .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), which are critical in neurotransmitter regulation .

- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy .

The mechanisms through which this compound exerts its biological effects may involve:

- Binding Affinity : Interaction studies focus on its binding affinity with biological targets such as enzymes or receptors. Techniques like molecular docking and surface plasmon resonance are commonly employed to elucidate these interactions.

- Proton Transfer Reactions : The compound's behavior in catalytic processes suggests that proton transfer reactions play a significant role in its mechanism of action, particularly in enzyme catalysis .

Case Study 1: Antimicrobial Screening

In a study evaluating various morpholine derivatives, this compound was tested against Pseudomonas aeruginosa ATCC 27853. The findings revealed that certain derivatives exhibited comparable minimum inhibitory concentration (MIC) values to established antibiotics like chloramphenicol, highlighting their potential as antimicrobial agents .

Case Study 2: Enzyme Inhibition

A detailed analysis of the compound's interaction with AChE showed that it could effectively inhibit this enzyme, which is crucial for neurotransmitter degradation. This inhibition could lead to increased levels of acetylcholine in synaptic clefts, suggesting potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other morpholine derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-(4-Methylphenyl)morpholine | Moderate AChE inhibition | Similar substitution pattern but lacks methyl at C2 |

| N,N-Dimethylmorpholine | Limited activity | Simple structure without aromatic substitution |

| 4-(3-Methylphenyl)morpholine | Antimicrobial properties | Different position of methyl group affects activity |

These comparisons illustrate how structural variations influence biological properties and pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.